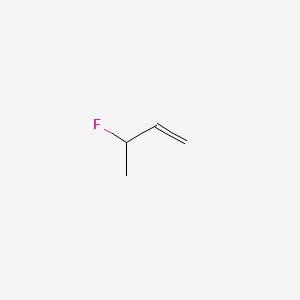

3-Fluoro-1-butene

Description

3-Fluoro-1-butene (C₄H₇F) is a fluorinated alkene characterized by a fluorine substituent at the third carbon of the 1-butene backbone. Its structural isomerism and conformational stability have been extensively studied. Infrared spectroscopy reveals two primary conformers: HE (hydrogen eclipsing the double bond) and FE (fluorine eclipsing the double bond), with HE being the most stable. The enthalpy difference between HE and FE is 250 ± 17 cal/mol, while the HE and ME (methyl-eclipsed) conformers differ by 835 ± 15 cal/mol . The asymmetric torsional fundamentals for HE and FE are observed at 88.7 cm⁻¹ and 105.9 cm⁻¹, respectively, indicating distinct vibrational profiles due to fluorine’s electronegativity and steric effects .

Propriétés

Numéro CAS |

53731-19-4 |

|---|---|

Formule moléculaire |

C4H7F |

Poids moléculaire |

74.10 g/mol |

Nom IUPAC |

3-fluorobut-1-ene |

InChI |

InChI=1S/C4H7F/c1-3-4(2)5/h3-4H,1H2,2H3 |

Clé InChI |

QFGLWXVQAHHQEZ-UHFFFAOYSA-N |

SMILES canonique |

CC(C=C)F |

Origine du produit |

United States |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

3-Fluoro-1-butene can be synthesized through several methods. One common approach involves the fluorination of crotyl alcohol using (diethylamino)sulfur trifluoride . The reaction typically requires controlled conditions, including low temperatures and low-pressure vacuum fractionation, to ensure the purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale fluorination reactors. These reactors are designed to handle the exothermic nature of fluorination reactions and ensure the safe handling of fluorinating agents. The process may also include purification steps such as distillation and crystallization to obtain high-purity this compound.

Analyse Des Réactions Chimiques

Types of Reactions

3-Fluoro-1-butene undergoes various chemical reactions, including:

Nucleophilic Substitution: This reaction involves the replacement of the fluorine atom with a nucleophile.

Elimination Reactions: These reactions result in the formation of alkenes by the removal of a hydrogen atom and a leaving group.

Addition Reactions: The double bond in this compound can participate in addition reactions with halogens, hydrogen halides, and other electrophiles.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.

Elimination Reactions: Strong bases like potassium tert-butoxide in aprotic solvents.

Addition Reactions: Halogens (e.g., bromine) and hydrogen halides (e.g., hydrogen chloride) under mild conditions.

Major Products Formed

Nucleophilic Substitution: Formation of alcohols or ethers depending on the nucleophile used.

Elimination Reactions: Formation of butenes with different degrees of unsaturation.

Addition Reactions: Formation of dihalides or halohydrins.

Applications De Recherche Scientifique

3-Fluoro-1-butene has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.

Biology: Studied for its potential interactions with biological molecules, particularly in the context of fluorinated drug development.

Medicine: Investigated for its potential use in the synthesis of pharmaceuticals, especially those requiring fluorine atoms for enhanced biological activity.

Mécanisme D'action

The mechanism of action of 3-Fluoro-1-butene in chemical reactions involves the interaction of its double bond and fluorine atom with various reagents. The fluorine atom, being highly electronegative, influences the electron density distribution in the molecule, making it more reactive towards nucleophiles and electrophiles. The double bond provides a site for addition reactions, while the fluorine atom can act as a leaving group in substitution reactions .

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

3-Chloro-1-butene

Structure and Properties :

3-Chloro-1-butene (C₄H₇Cl) replaces fluorine with chlorine at the third carbon. It is a clear, colorless liquid, contrasting with 3-fluoro-1-butene’s likely lower boiling point due to fluorine’s smaller atomic size and weaker van der Waals interactions .

Reactivity and Applications: Chlorine’s larger size and polarizability make 3-chloro-1-butene more reactive in nucleophilic substitutions compared to its fluoro analog. It serves as a precursor for compounds like methallyl acetate and 5-ethylidene-2-norbornene, highlighting its utility in polymer and organic synthesis .

1,2,3,4,4,4-Hexafluoro-1-iodo-3-(trifluoromethyl)-1-butene

Structure and Halogen Effects :

This compound (C₅HF₉I) features multiple electronegative substituents: six fluorines, one iodine, and a trifluoromethyl group. The extensive halogenation dramatically increases molecular weight (354.05 g/mol) and boiling point compared to this compound .

Reactivity :

The presence of iodine and trifluoromethyl groups enhances susceptibility to elimination and radical reactions. Such polyhalogenated alkenes are valuable in agrochemical and pharmaceutical synthesis, where fluorine’s bioisosteric effects improve compound stability and bioavailability .

Other Butene Derivatives

- (E)-1-Bromo-2-butene : Positional isomerism (bromine at C1 vs. fluorine at C3) and trans-configuration influence dipole moments and reactivity in Diels-Alder reactions .

- 3-BUTEN-2-ONE derivatives : Ketone-containing analogs (e.g., 4-(6-chloro-3-pyridinyl)-1,1,1-trifluoro-3-buten-2-one) exhibit distinct electronic properties due to carbonyl groups, enabling applications in ligand design and catalysis .

Data Table: Comparative Analysis

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.